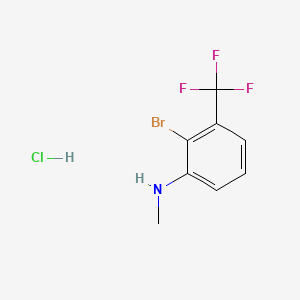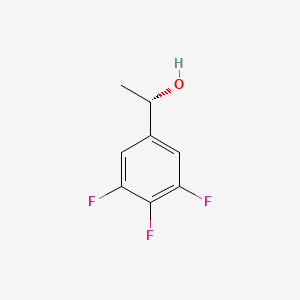
(alphaS)-3,4,5-Trifluoro-alpha-methylbenzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3,4,5-trifluorobenzaldehyde.
Reduction Reaction: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The chiral resolution step can be optimized using advanced techniques such as chiral chromatography or enzymatic resolution.
化学反应分析
Types of Reactions
Oxidation: (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3,4,5-trifluoroacetophenone or 3,4,5-trifluorobenzoic acid.
Reduction: Formation of 3,4,5-trifluorophenylethane.
Substitution: Formation of nitro or halogenated derivatives of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol.
科学研究应用
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its trifluorophenyl group imparts unique electronic properties to the resulting compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluorophenyl group can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: Explored for its potential use in drug development. The compound’s unique structure may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its trifluorophenyl group can improve the performance of polymers and other industrial products.
作用机制
The mechanism of action of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, leading to improved efficacy. The exact pathways involved may vary depending on the specific biological context.
相似化合物的比较
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol: Similar structure but with different fluorine substitution pattern, leading to different electronic properties.
(1S)-1-(3,4-difluorophenyl)ethan-1-ol: Lacks one fluorine atom, resulting in different reactivity and biological activity.
(1S)-1-(3,5-difluorophenyl)ethan-1-ol: Another difluorinated analog with distinct properties.
The uniqueness of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol lies in its specific trifluorophenyl substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.
属性
分子式 |
C8H7F3O |
|---|---|
分子量 |
176.14 g/mol |
IUPAC 名称 |
(1S)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m0/s1 |
InChI 键 |
NAYLCQZIPKCMBT-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C(=C1)F)F)F)O |
规范 SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)

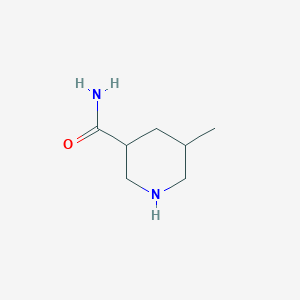
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)


![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
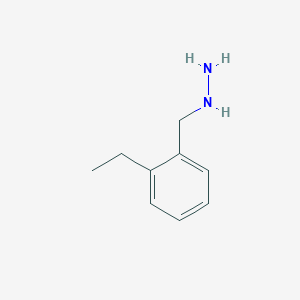

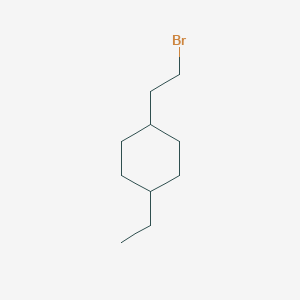
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
